![molecular formula C13H13N7 B5733581 4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5733581.png)
4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is responsible for activating the NEDD8 protein. NEDD8 is a ubiquitin-like protein that plays an important role in regulating the activity of a wide range of proteins involved in cell cycle progression, DNA repair, and gene expression.
Mecanismo De Acción
4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine exerts its anti-cancer effects by inhibiting the NAE enzyme, which in turn inhibits the activity of the NEDD8 protein. This leads to the accumulation of several NEDD8-modified proteins, including Cullin-RING ligases (CRLs), which are involved in the degradation of many proteins that promote cell growth and survival. Inhibition of CRLs leads to the accumulation of these proteins, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis B virus, and to have anti-inflammatory effects in models of rheumatoid arthritis and sepsis. This compound has also been shown to induce autophagy (a process by which cells degrade and recycle their own components) in certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine as a research tool is its specificity for the NAE enzyme, which makes it a useful tool for studying the role of NEDD8 modification in cellular processes. However, one limitation of this compound is that it can have off-target effects on other enzymes that use NEDD8 as a substrate. In addition, the use of this compound in experiments can be complicated by its instability in aqueous solutions, and its potential toxicity to non-cancer cells.
Direcciones Futuras
There are several potential future directions for research on 4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine. One area of interest is the development of combination therapies that incorporate this compound with other cancer drugs, in order to enhance their efficacy. Another area of interest is the identification of biomarkers that can predict which cancer types are most likely to respond to this compound treatment. Finally, there is ongoing research on the development of more stable and less toxic analogs of this compound for use in future experiments and potential clinical applications.
Métodos De Síntesis
The synthesis of 4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine involves a multi-step chemical process that starts with the reaction of 2,6-dimethylpyrimidine with 3-bromopyridine to form 4,6-dimethyl-3-bromopyridin-2-amine. This intermediate is then reacted with sodium azide and copper(I) iodide to form the triazole ring, followed by the reaction with 1,1,3,3-tetramethylguanidine to form the final product.
Aplicaciones Científicas De Investigación
4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and inhibit tumor growth in a variety of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer. In addition, this compound has been shown to enhance the efficacy of other cancer drugs, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
4,6-dimethyl-N-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c1-8-6-9(2)16-12(15-8)18-13-17-11(19-20-13)10-4-3-5-14-7-10/h3-7H,1-2H3,(H2,15,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXXAXXDYYUNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.